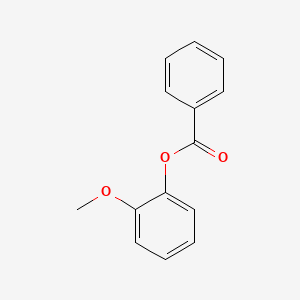

2-Methoxyphenyl benzoate

Description

Properties

IUPAC Name |

(2-methoxyphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYQCDNLUPLXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201180 | |

| Record name | Guaiacol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-37-3 | |

| Record name | Phenol, 2-methoxy-, 1-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiacol benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guaiacol benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPHENYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODW913ZA6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Methoxyphenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl benzoate (B1203000), also known as guaiacyl benzoate or Benzosol, is an aromatic organic compound with the chemical formula C14H12O3.[1][2] It is the ester formed from the reaction of guaiacol (B22219) (2-methoxyphenol) and benzoic acid. This whitepaper provides a comprehensive overview of the core chemical properties, structural details, and key experimental methodologies related to 2-methoxyphenyl benzoate, tailored for professionals in research and drug development. The compound is noted as an active chemical entity and finds use as a flavoring agent and in organic synthesis.[3][4]

Chemical Structure and Identifiers

The molecular structure of this compound consists of a benzoate group attached to a 2-methoxyphenyl group via an ester linkage. This arrangement of a methoxy (B1213986) group ortho to the ester functionality influences its chemical reactivity and physical properties.

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2-methoxyphenyl) benzoate[5] |

| CAS Number | 531-37-3[1][2] |

| Molecular Formula | C14H12O3[1][2][6] |

| SMILES | COc1ccccc1OC(=O)c1ccccc1[1][6] |

| InChI | InChI=1S/C14H12O3/c1-16-12-9-5-6-10-13(12)17-14(15)11-7-3-2-4-8-11/h2-10H,1H3[1][2][6] |

| InChIKey | IZYQCDNLUPLXOO-UHFFFAOYSA-N[1][2][6] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight ( g/mol ) | 228.24[1][2][5] |

| Monoisotopic Mass (Da) | 228.07864[6] |

| Melting Point (°C) | 57.00 to 58.00[7] |

| Boiling Point (°C) | 390.00 to 391.00 (estimated)[7] |

| logP (o/w) | 2.769 (estimated)[7] |

| Water Solubility (mg/L) | 66.58 at 25 °C (estimated)[7] |

| Appearance | White or almost white crystalline powder or colorless crystals.[8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of guaiacol with benzoyl chloride. While a specific detailed protocol was not found in the search results, a general procedure can be outlined based on standard esterification reactions.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve guaiacol in a suitable solvent such as pyridine or dichloromethane (B109758) containing a non-nucleophilic base (e.g., triethylamine).

-

Addition of Benzoyl Chloride: Cool the solution in an ice bath and add benzoyl chloride dropwise.

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water or a dilute acid solution. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.[5] Copies of ¹H and ¹³C NMR spectra for this compound are available in the supporting information of some publications.[9]

Infrared (IR) Spectroscopy:

-

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include the C=O stretch of the ester and the C-O stretches of the ester and ether linkages.[5]

Mass Spectrometry (MS):

-

GC-MS: Gas chromatography-mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing characteristic peaks at m/z 105 and 228.[5]

Logical Flow for Characterization:

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the core chemical properties and structure of this compound. The tabulated data on its physicochemical properties and structural identifiers offer a quick reference for laboratory use. The outlined experimental protocols for its synthesis and characterization, along with the logical workflow diagrams, provide a foundational understanding for researchers and professionals in the field of drug development and organic synthesis. The availability of spectroscopic data from various sources is crucial for the unambiguous identification and quality control of this compound.

References

- 1. This compound (CAS 531-37-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 531-37-3 [chemicalbook.com]

- 4. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 5. This compound | C14H12O3 | CID 68272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C14H12O3) [pubchemlite.lcsb.uni.lu]

- 7. guaiacyl benzoate [flavscents.com]

- 8. 4-allyl-2-methoxyphenyl benzoate | 531-26-0 [chemicalbook.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Methoxyphenyl Benzoate from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyphenyl benzoate (B1203000) from guaiacol (B22219). The synthesis is achieved through a classic Schotten-Baumann reaction, a reliable method for the acylation of phenols. This document outlines the reaction mechanism, a detailed experimental protocol, and the physicochemical and spectroscopic properties of the starting material and the final product.

Core Concepts: The Schotten-Baumann Reaction

The synthesis of 2-methoxyphenyl benzoate from guaiacol is a prime example of the Schotten-Baumann reaction. This reaction, named after German chemists Carl Schotten and Eugen Baumann, involves the acylation of an alcohol or amine with an acid chloride in the presence of an aqueous alkali.[1][2] In this specific synthesis, the phenolic hydroxyl group of guaiacol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction is facilitated by an aqueous solution of sodium hydroxide (B78521), which serves two critical purposes: it deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[3][4] The reaction is typically carried out in a two-phase system, consisting of an organic solvent and water.[5]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a nucleophilic acyl substitution mechanism. The process begins with the deprotonation of guaiacol by sodium hydroxide to form the guaiacolate anion. This is followed by the nucleophilic attack of the anion on the carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion to yield the final product, this compound.

Reaction Pathway Diagram

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Guaiacol | C₇H₈O₂ | 124.14 | 28 - 32 | 204 - 206 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | 197.2 |

| This compound | C₁₄H₁₂O₃ | 228.24 | 59 - 61 | 339 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 3.8 (s, 3H, -OCH₃), 6.8-7.6 (m, 9H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 55.9 (-OCH₃), 112.4, 120.9, 122.9, 126.8, 128.5, 129.9, 133.4, 139.9, 151.1, 164.8 (C=O) |

| FTIR (KBr, cm⁻¹) | ~1735 (C=O stretch, ester), ~1270 & 1120 (C-O stretch), ~3060 (Ar C-H stretch) |

| Mass Spectrometry (EI) | m/z (%): 228 (M⁺), 121, 105, 77 |

Experimental Protocol

This protocol is adapted from general Schotten-Baumann reaction procedures for phenols.[1]

Materials:

-

Guaiacol (2-methoxyphenol)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Isopropanol

-

Distilled water

-

Dichloromethane (for extraction, optional)

-

Anhydrous magnesium sulfate (B86663) (for drying, optional)

-

125 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

-

Beakers

-

Graduated cylinders

-

Heating mantle or hot plate

Procedure:

-

Preparation of the Reaction Mixture: In a 125 mL Erlenmeyer flask, dissolve 5.0 g (0.040 mol) of guaiacol in 50 mL of a 10% aqueous sodium hydroxide solution. Cool the flask in an ice bath with continuous stirring.

-

Addition of Benzoyl Chloride: While vigorously stirring the cooled solution, add 5.6 mL (6.8 g, 0.048 mol) of benzoyl chloride dropwise from a dropping funnel over a period of 10-15 minutes. A white precipitate of this compound will begin to form.

-

Reaction Completion: After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional 20 minutes to ensure the reaction goes to completion. The disappearance of the pungent smell of benzoyl chloride is an indication that the reaction is complete.

-

Isolation of the Crude Product:

-

Filter the solid product using a Büchner funnel.

-

Wash the crude product thoroughly with cold distilled water to remove any unreacted sodium hydroxide, sodium benzoate, and sodium chloride.

-

Press the solid as dry as possible on the filter paper.

-

-

Purification by Recrystallization:

-

Transfer the crude solid to a 100 mL beaker.

-

Add a minimal amount of hot isopropanol to dissolve the solid completely. If the solid does not dissolve readily, the mixture can be gently heated.

-

Once dissolved, add hot water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol-water (1:1) mixture, and air dry.

-

-

Drying and Characterization:

-

Dry the purified this compound in a desiccator.

-

Determine the melting point of the purified product and compare it to the literature value.

-

Obtain IR, ¹H NMR, and ¹³C NMR spectra to confirm the structure and purity of the product.

-

Expected Yield: The typical yield for a Schotten-Baumann reaction of this type is in the range of 70-90%.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium hydroxide is a strong base and can cause severe burns. Handle with care and wear appropriate PPE.

-

The reaction is exothermic; therefore, cooling is necessary during the addition of benzoyl chloride.

-

Organic solvents are flammable and should be handled away from open flames.

References

2-Methoxyphenyl Benzoate: A Technical Guide on its Physicochemical Properties, Synthesis, and Inferred Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenyl benzoate (B1203000) (C14H12O3), a methoxy-substituted benzoate ester. While direct and extensive experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential biological activities and mechanisms of action based on robust evidence from structurally related compounds. This guide covers the compound's physicochemical properties, a proposed synthesis protocol, and detailed experimental methodologies for evaluating its potential anti-inflammatory and cytotoxic effects. The inferred mechanisms of action, particularly in relation to inflammatory signaling pathways, are discussed and visualized. This document aims to serve as a foundational resource to stimulate and guide further research into the therapeutic potential of 2-Methoxyphenyl benzoate.

Introduction

This compound, also known as guaiacol (B22219) benzoate, is an aromatic ester with the chemical formula C14H12O3.[1] As a member of the methoxy-substituted benzoate class of compounds, it holds potential for a range of biological activities. Methoxy-substituted aromatic compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and their ability to modulate biological processes. While this compound itself has not been the subject of extensive biological investigation, the activities of closely related methoxyphenolic and benzoate derivatives suggest its potential as an anti-inflammatory and cytotoxic agent. This guide synthesizes the available information on this compound and provides a predictive framework for its biological evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C14H12O3 | [1] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| CAS Number | 531-37-3 | [1] |

| Appearance | White crystalline powder (inferred) | N/A |

| Melting Point | 59-61 °C | [3] |

| Boiling Point | 333 °C (estimated) | [4] |

| Solubility | Soluble in ethanol | [4] |

Synthesis of this compound

A straightforward and common method for the synthesis of this compound is the esterification of guaiacol (2-methoxyphenol) with benzoyl chloride. A proposed experimental protocol is detailed below.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve guaiacol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).

-

Addition of Benzoyl Chloride: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq.) dissolved in anhydrous DCM dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x volume of DCM), saturated aqueous NaHCO3 (2 x volume of DCM), and brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Inferred Mechanisms of Action

Direct experimental data on the biological activities of this compound is scarce. However, based on studies of structurally similar compounds, it is plausible to infer potential anti-inflammatory and anticancer properties.

Inferred Anti-inflammatory Activity

Numerous studies on methoxy-substituted benzoates and related phenolic compounds have demonstrated significant anti-inflammatory effects. A particularly relevant study on 2-hydroxy-3-methoxybenzoic acid, a close structural analog of the guaiacol moiety in this compound, revealed a potent anti-allergic inflammatory effect.[5] This effect was mediated by the modulation of the FcεRI signaling pathway in mast cells.[5][6]

Proposed Mechanism of Action:

It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting key signaling events in mast cells upon activation by allergens. The proposed pathway involves:

-

Inhibition of Mast Cell Degranulation: The compound may stabilize mast cells, preventing the release of histamine (B1213489) and other inflammatory mediators.[5][6]

-

Modulation of the FcεRI Signaling Cascade: Upon antigen-IgE binding to the FcεRI receptor, a signaling cascade is initiated. This compound may interfere with this cascade by inhibiting the phosphorylation of downstream signaling proteins such as Lyn, Syk, and Akt.[5][7]

-

Inhibition of NF-κB Activation: The nuclear factor-kappa B (NF-κB) is a critical transcription factor for pro-inflammatory cytokines. By preventing the phosphorylation and subsequent degradation of IκBα, the compound could inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of genes for inflammatory cytokines like TNF-α and IL-4.[5][7]

Caption: Inferred anti-inflammatory mechanism of this compound via the FcεRI pathway.

Inferred Anticancer Activity

The anticancer potential of various methoxy-substituted flavonoids and benzoates has been reported, with some demonstrating significant cytotoxicity against various cancer cell lines.[8][9] The presence of methoxy (B1213986) groups can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to interact with biological targets.

Inferred Quantitative Data:

While no specific IC50 values for this compound are available, Table 2 presents data for related methoxy-substituted compounds to provide a context for its potential potency.

| Compound | Cell Line | Activity | IC50 (µM) | Source |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 (Breast Cancer) | Cytotoxicity | 3.71 | [8] |

| Sideritoflavone | MCF-7 (Breast Cancer) | Cytotoxicity | 4.9 | [8] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 (Breast Cancer) | Cytotoxicity | 8.58 | [8] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 21.27 | [8] |

| 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate | HT29 (Colorectal Cancer) | Cytotoxicity | 26.56 | [9] |

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, the following experimental protocols are recommended.

Cytotoxicity Assessment using the MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

-

Cell Culture and Sensitization: Culture a rat basophilic leukemia cell line (RBL-2H3) in a 24-well plate. Sensitize the cells with anti-dinitrophenyl (DNP)-IgE (e.g., 0.5 µg/mL) for 24 hours.

-

Pre-treatment: Wash the cells with Tyrode's buffer and then pre-treat with various concentrations of this compound for 1 hour at 37°C.

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-human serum albumin (HSA) (e.g., 100 ng/mL) for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well. Lyse the remaining cells in the wells with Triton X-100 to determine the total β-hexosaminidase content.

-

Enzyme Assay: In a new 96-well plate, mix a sample of the supernatant or cell lysate with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide. Incubate for 1 hour at 37°C.

-

Stop Reaction and Measurement: Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3). Measure the absorbance at 405 nm.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100. Determine the inhibitory effect of this compound on degranulation.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical structure that suggests potential for significant biological activity. Based on the evidence from closely related methoxy-substituted benzoates, it is a promising candidate for investigation as both an anti-inflammatory and an anticancer agent. The proposed mechanisms of action, particularly the inhibition of the FcεRI and NF-κB signaling pathways, provide a solid foundation for further mechanistic studies.

The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of these potential activities. Future research should focus on obtaining direct experimental evidence for the biological effects of this compound, including the determination of its IC50 values in various cancer cell lines and its efficacy in animal models of inflammation and cancer. Such studies are crucial to validate the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

References

- 1. This compound [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 531-37-3 [chemicalbook.com]

- 4. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 5. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Guaiacol Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (B22219) benzoate (B1203000), also known as 2-methoxyphenyl benzoate, is an organic compound with the chemical formula C₁₄H₁₂O₃. It is an ester of guaiacol and benzoic acid. This document provides a comprehensive overview of the known physical and chemical properties of guaiacol benzoate, detailed experimental protocols for their determination, and a summary of its synthesis. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identifiers

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Guaiacol benzoate, Benzoic acid, 2-methoxyphenyl ester |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 531-37-3[1] |

Physical Properties

A summary of the key physical properties of guaiacol benzoate is presented in the table below.

| Property | Value | Source |

| Melting Point | 59-61 °C | Not explicitly cited |

| Boiling Point | 390.3 °C (estimated) | Not explicitly cited |

| Appearance | White crystalline solid | Not explicitly cited |

| Solubility | Soluble in ethanol, DMSO. Sparingly soluble in water.[2] | |

| LogP | 3.06 | [1] |

Experimental Protocols

Synthesis of Guaiacol Benzoate via Schotten-Baumann Reaction

The synthesis of guaiacol benzoate can be achieved through the Schotten-Baumann reaction, which involves the acylation of guaiacol with benzoyl chloride in the presence of a base.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Stir plate and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve guaiacol in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 10% aqueous sodium hydroxide solution to the flask while stirring.

-

Add benzoyl chloride dropwise to the stirring mixture.

-

Allow the reaction to proceed at room temperature for 1-2 hours with continuous stirring.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude guaiacol benzoate.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Workflow Diagram for Synthesis:

Caption: Workflow for the synthesis of guaiacol benzoate.

Determination of Melting Point

Apparatus:

-

Melting point apparatus (e.g., digital melting point device)

-

Capillary tubes

Procedure:

-

Ensure the guaiacol benzoate sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially.

-

Observe the sample closely. When the first signs of melting are observed, note the temperature.

-

Continue heating and record the temperature at which the last solid melts.

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

-

For a more accurate determination, repeat the measurement with a slower heating rate (1-2 °C/min) near the expected melting point.

Determination of Solubility

Materials:

-

Guaiacol benzoate

-

Solvents of interest (e.g., water, ethanol, DMSO)

-

Vials or test tubes

-

Vortex mixer

-

Water bath or incubator

Procedure:

-

Weigh a specific amount of guaiacol benzoate (e.g., 10 mg) and place it into a vial.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes at room temperature.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the substance is soluble at that concentration.

-

If the solid does not dissolve, the mixture can be gently heated (e.g., in a 37°C water bath) for a short period to assess temperature effects on solubility.

-

If the solid remains undissolved, the substance is considered sparingly soluble or insoluble in that solvent at the tested concentration.

-

The solubility can be quantified by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the solute in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of guaiacol benzoate would be expected to show signals corresponding to the aromatic protons of both the guaiacyl and benzoyl moieties, as well as the methoxy (B1213986) group protons.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, and the methoxy carbon.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of guaiacol benzoate is expected to exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching vibrations.[4][5]

Mass Spectrometry (MS)

The mass spectrum of guaiacol benzoate would show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for benzoate esters include the loss of the alkoxy group and the formation of the benzoyl cation (m/z 105).[6][7]

Potential Biological Activity

While specific signaling pathways for guaiacol benzoate are not well-documented, related compounds like guaiacol have been studied for their biological activities. Guaiacol itself is known to be a precursor in the synthesis of various flavorants and has been investigated for its potential as an expectorant, antiseptic, and local anesthetic.[8][9] Further research is needed to elucidate the specific biological roles and mechanisms of action of guaiacol benzoate.

Conclusion

This technical guide provides a summary of the known physical properties of guaiacol benzoate and outlines experimental protocols for their determination. The synthesis via the Schotten-Baumann reaction is a standard method for its preparation. While some spectroscopic data is available, further experimental work is required to fully characterize its properties, including a detailed analysis of its crystal structure and a comprehensive investigation into its biological activities and potential signaling pathways. This information will be crucial for its future applications in research and drug development.

References

- 1. Guaiacol benzoate | SIELC Technologies [sielc.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HPLC Method for Analysis of Guaiacol on Primesep 100 Column | SIELC Technologies [sielc.com]

A Technical Guide to 2-Methoxyphenyl Benzoate: Synthesis from Natural Precursors and Biological Activities

Abstract: 2-Methoxyphenyl benzoate (B1203000), also known as guaiacol (B22219) benzoate, is an aromatic ester with applications in various industries. A comprehensive review of scientific literature indicates that 2-Methoxyphenyl benzoate is a synthetic compound and has not been reported as a naturally occurring molecule in plants, fungi, or other organisms. However, its precursor molecules, benzoic acid and guaiacol (2-methoxyphenol), are widespread in nature. This technical guide provides an in-depth overview of the natural occurrence of these precursors, the chemical synthesis of this compound, and a summary of its documented biological activities, along with those of structurally related methoxy-substituted benzoates. This information is intended to be a valuable resource for researchers in drug discovery and development.

Natural Occurrence of Precursors

While this compound itself is not found in nature, its constituent parts, a benzoate moiety and a guaiacol moiety, are derived from naturally abundant molecules.

1.1 Benzoic Acid:

Benzoic acid and its esters are found in many plant species, where they play roles in defense and as intermediates in the biosynthesis of other secondary metabolites.[1] Significant amounts of free benzoic acid are present in berries, particularly from Vaccinium species like cranberries and bilberries.[1] It is also produced by apples as a response to fungal infection.[1] Gum benzoin, a resin from Styrax trees, is a rich source of benzoic acid and its esters.[1]

1.2 Guaiacol (2-Methoxyphenol):

Guaiacol is a naturally occurring phenolic compound that contributes to the flavor and aroma of many substances.[1][2] It is a primary product of the pyrolysis of lignin, a major component of wood, which accounts for its presence in wood smoke.[1][3][4] Natural sources of guaiacol include:

-

Plants: Guaiacol is derived from guaiacum resin and wood creosote.[1][2][5] It is also a component of essential oils from celery seeds, tobacco leaves, orange leaves, and lemon peels.[1]

-

Insects: Guaiacol is produced in the gut of the desert locust (Schistocerca gregaria) through the bacterial breakdown of plant matter and is a component of the pheromones that trigger swarming.[1]

Synthesis of this compound

This compound is synthesized through the esterification of guaiacol with benzoic acid or its derivatives. A common laboratory and industrial method is the Schotten-Baumann reaction.

2.1 General Synthesis Pathway:

The synthesis involves the reaction of guaiacol with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. The base neutralizes the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the ester.

A related compound, 4-allyl-2-methoxyphenyl benzoate (eugenyl benzoate), is synthesized from benzoyl chloride and eugenol-sodium.[6]

Experimental Protocol: Synthesis of this compound (Illustrative)

Principle: This protocol describes the esterification of guaiacol with benzoyl chloride under basic conditions.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Benzoyl chloride

-

10% Sodium hydroxide solution

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolve guaiacol in dichloromethane in a round-bottom flask.

-

Cool the flask in an ice bath and add 10% sodium hydroxide solution with stirring.

-

Slowly add benzoyl chloride to the mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific biological activity data for this compound is limited, the broader class of methoxy-substituted benzoates has been investigated for various pharmacological properties.[7]

3.1 Documented Activities of Methoxy-Substituted Benzoates:

-

Anti-inflammatory Activity: Certain methoxy-substituted benzoates have shown anti-inflammatory effects. For instance, 2-hydroxy-3-methoxybenzoic acid can reduce mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[7]

-

Antiproliferative Activity: Methoxy-substituted benzoates have demonstrated the ability to inhibit the proliferation of various cancer cell lines.[7] The proposed mechanisms include the induction of apoptosis and cell cycle arrest, partly through the inhibition of tubulin polymerization.[7]

-

Antifungal Activity: Some compounds within this class exhibit antifungal properties.

3.2 Potential Therapeutic Relevance:

The biological activities of methoxy-substituted benzoates suggest their potential as lead compounds in drug discovery programs targeting inflammatory diseases, allergies, and cancer. The specific substitution patterns of the methoxy (B1213986) and benzoate groups are critical in determining their biological effects.[7]

Signaling Pathway Modulation by Methoxy-Substituted Benzoates:

Caption: Inhibition of mast cell degranulation signaling.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [8] |

| Molecular Weight | 228.24 g/mol | [8] |

| CAS Number | 531-37-3 | [9] |

| Appearance | Aromatic ester compound | [10] |

| Synonyms | Guaiacol benzoate, Benzosol, Benzoylguaiacol, o-Anisyl benzoate | [8][9] |

No quantitative biological activity data for this compound was found in the reviewed literature. The table below presents illustrative data for a related compound to demonstrate the format.

| Compound | Activity | Assay | Result (IC₅₀) | Reference |

| 4-[(2S)-2,3-dihydroxypropyl]-2-methoxyphenyl 2-hydroxybenzoate | BCL-2 Inhibition | Cytotoxicity Assay (HT29 cells) | 26.56 µmol/ml | [11] |

Conclusion

This compound is a synthetic compound derived from the naturally occurring precursors benzoic acid and guaiacol. While direct evidence of its natural occurrence is lacking, the study of its synthesis and the biological activities of related methoxy-substituted benzoates provides a valuable platform for further research in medicinal chemistry and drug development. The anti-inflammatory and antiproliferative properties observed in this class of compounds warrant further investigation to explore their therapeutic potential.

References

- 1. Guaiacol - Wikipedia [en.wikipedia.org]

- 2. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]

- 5. foreverest.net [foreverest.net]

- 6. 4-allyl-2-methoxyphenyl benzoate | 531-26-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C14H12O3 | CID 68272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Methoxyphenyl Benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Overview of 2-Methoxyphenyl Benzoate (B1203000)

2-Methoxyphenyl benzoate, also known as guaiacol (B22219) benzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₃.[1][2] It serves as a versatile intermediate in organic synthesis and is utilized in the fragrance and flavor industries.[3] Its structure, comprising a benzoate group attached to a guaiacol moiety, offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid. A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |

| Molecular Weight | 228.24 g/mol | [1][4] |

| CAS Number | 531-37-3 | [1][2] |

| Melting Point | 59-61 °C | |

| Boiling Point | 336.5 °C at 760 mmHg | |

| Appearance | White crystalline powder | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.22 (dd, J = 7.9, 1.6 Hz, 2H), 7.62 (tt, J = 7.4, 1.3 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 7.30-7.25 (m, 1H), 7.21-7.15 (m, 3H), 3.84 (s, 3H) | |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 165.1, 151.1, 139.8, 133.5, 130.2, 129.8, 128.5, 127.2, 122.9, 120.9, 112.9, 56.0 | |

| IR (KBr, cm⁻¹) | 3070, 2938, 1735 (C=O), 1592, 1506, 1458, 1265 (C-O), 1215, 1118, 1078, 754 |

Table 1: Physicochemical and Spectroscopic Data of this compound.

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of guaiacol (2-methoxyphenol) with benzoyl chloride in the presence of a base.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

-

Guaiacol (2-methoxyphenol)

-

Benzoyl chloride

-

10% aqueous sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol (1.0 eq) in dichloromethane.

-

Add 10% aqueous sodium hydroxide solution (2.0 eq) to the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred biphasic mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove unreacted guaiacol), saturated aqueous NaHCO₃ solution (to remove benzoic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from hot ethanol to yield pure this compound as white crystals.

Expected Yield: 85-95%

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a valuable precursor for various organic transformations, including rearrangements, hydrolytic cleavage, reductions, and electrophilic substitutions.

Fries Rearrangement

The Fries rearrangement of this compound, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃), yields hydroxybenzophenone derivatives. The regioselectivity (ortho- vs. para-acylation) is dependent on the reaction temperature.[5][6]

-

Low temperatures generally favor the formation of the para-rearranged product, 4-hydroxy-3-methoxybenzophenone.

-

High temperatures tend to yield the ortho-rearranged product, 2-hydroxy-3-methoxybenzophenone.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (B124822) (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend anhydrous AlCl₃ (1.5 eq) in nitrobenzene.

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add a solution of this compound (1.0 eq) in nitrobenzene to the cooled suspension.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate the hydroxybenzophenone isomers.

Hydrolysis

The ester linkage in this compound can be readily cleaved under basic or acidic conditions to yield guaiacol and benzoic acid.

Materials:

-

This compound

-

10% aqueous sodium hydroxide (NaOH) solution

-

Ethanol

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add 10% aqueous NaOH solution (3.0 eq) and reflux the mixture for 1-2 hours.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify to pH 1-2 with concentrated HCl, which will precipitate the benzoic acid.

-

Filter the benzoic acid and wash with cold water.

-

The filtrate can be extracted with diethyl ether to recover the guaiacol.

Reduction

The ester functionality of this compound can be reduced to the corresponding alcohols, benzyl (B1604629) alcohol and guaiacol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential slow addition of water (x mL, where x is the mass of LiAlH₄ in grams), followed by 15% aqueous NaOH (x mL), and then water again (3x mL).

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Add anhydrous MgSO₄, stir for another 15 minutes, and then filter off the solids.

-

Wash the solids with diethyl ether.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting mixture of benzyl alcohol and guaiacol can be separated by column chromatography.

Electrophilic Aromatic Substitution

The two aromatic rings in this compound exhibit different reactivities towards electrophilic substitution. The guaiacol ring is activated by the methoxy (B1213986) group (an ortho-, para-director) and the ester oxygen (also an ortho-, para-director). The benzoate ring is deactivated by the carbonyl group (a meta-director). Therefore, electrophilic substitution is expected to occur predominantly on the guaiacol ring, at the positions ortho and para to the activating groups.

Materials:

-

This compound

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent like ethanol to obtain the nitrated derivatives. The major products are expected to be 2-methoxy-4-nitrophenyl benzoate and 2-methoxy-6-nitrophenyl benzoate.

| Reaction | Reagents and Conditions | Major Product(s) |

| Fries Rearrangement (para-selective) | Anhydrous AlCl₃, Nitrobenzene, 0-5 °C | 4-Hydroxy-3-methoxybenzophenone |

| Fries Rearrangement (ortho-selective) | Anhydrous AlCl₃, Nitrobenzene, >100 °C | 2-Hydroxy-3-methoxybenzophenone |

| Hydrolysis | 10% NaOH (aq), Ethanol, Reflux | Guaiacol and Benzoic Acid |

| Reduction | LiAlH₄, Anhydrous Et₂O or THF, 0 °C to RT | Benzyl alcohol and Guaiacol |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | Mixture of nitro-substituted guaiacol ring derivatives |

Table 2: Summary of Key Reactions of this compound.

Applications in Drug Development

While this compound itself is not typically a bioactive molecule, its derivatives have shown a range of biological activities, making it a useful scaffold in drug discovery. Methoxy-substituted benzoates have been reported to possess anti-inflammatory, antifungal, and antiproliferative properties.[7]

Derivatives of 2-methoxyphenol, the core of one part of the molecule, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[8] Furthermore, some methoxy-substituted benzoates are known to modulate key signaling pathways. For instance, they can interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, by inhibiting the expression of pro-inflammatory genes.[7] They have also been shown to attenuate mast cell-mediated allergic responses by modulating the FcεRI signaling pathway.[7]

| Derivative Class | Biological Activity | Reference |

| Methoxy-substituted benzoates | Anti-inflammatory, Antifungal, Antiproliferative | [7] |

| 2-Methoxyphenol derivatives | COX-2 Inhibition, Antioxidant | [8][9] |

| Eugenyl benzoate derivatives | BCL-2 Inhibition (anticancer) | [10] |

Table 3: Bioactive Derivatives of this compound and Related Structures.

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Outlook

This compound is a readily accessible and versatile chemical intermediate. Standard organic transformations such as the Schotten-Baumann reaction, Fries rearrangement, hydrolysis, and reduction can be reliably performed to generate a variety of useful compounds. Its utility as a scaffold for the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and anticancer agents, highlights its importance in medicinal chemistry and drug development. Future research may focus on the development of novel catalytic methods for its functionalization and the expansion of its derivative library for further biological screening.

References

- 1. This compound | C14H12O3 | CID 68272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 531-37-3 [chemicalbook.com]

- 4. This compound (CAS 531-37-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. ajchem-a.com [ajchem-a.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Guaiacol Benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of guaiacol (B22219) benzoate (B1203000). This document includes detailed information on its synthesis, proposed mechanism of action, therapeutic applications, and relevant experimental protocols.

Introduction

Guaiacol benzoate, the benzoate ester of guaiacol (2-methoxyphenol), is a compound of interest in medicinal chemistry. Historically, its parent compound, guaiacol, has been utilized for its antiseptic, expectorant, and local anesthetic properties.[1][2][3] Guaiacol benzoate is synthesized to potentially improve upon the therapeutic profile of guaiacol, possibly acting as a prodrug that, upon hydrolysis in vivo, releases guaiacol and benzoic acid. This dual-release mechanism could offer a synergistic or modified therapeutic effect.

Synthesis of Guaiacol Benzoate

The synthesis of guaiacol benzoate is typically achieved through the esterification of guaiacol with benzoyl chloride in the presence of a base.

Experimental Protocol: Synthesis of Guaiacol Benzoate

Materials:

-

Guaiacol

-

Benzoyl chloride

-

Pyridine (B92270) (or other suitable base)

-

Dichloromethane (B109758) (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve guaiacol in dichloromethane in a round-bottom flask.

-

Add pyridine to the solution and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain crude guaiacol benzoate.

-

Purify the crude product by recrystallization or column chromatography.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the general laboratory synthesis of guaiacol benzoate.

Medicinal Chemistry Applications

While much of the literature focuses on guaiacol, guaiacol benzoate is primarily utilized for its role in expectorant and antiseptic formulations.[4][5] The ester linkage is expected to be cleaved by esterases in the body, releasing guaiacol and benzoic acid, both of which have known therapeutic properties.

Expectorant Properties

Guaiacol, the active metabolite, is believed to exert its expectorant effects by irritating the gastric mucosa, which reflexively increases the secretion of fluid in the respiratory tract.[6] This action helps to thin and loosen mucus, making it easier to expel.

Antimicrobial and Antiseptic Properties

Both guaiacol and benzoic acid possess antimicrobial properties. Guaiacol can disrupt microbial cell membranes, leading to cell death.[6] Benzoic acid and its salts are well-known preservatives and antimicrobial agents. The release of both compounds from guaiacol benzoate could provide a broad spectrum of antiseptic activity.

Proposed Mechanism of Action: A Prodrug Approach

Guaiacol benzoate is hypothesized to function as a prodrug. After administration, it is likely hydrolyzed by esterase enzymes in the plasma and tissues to yield guaiacol and benzoic acid. This biotransformation would allow for a potentially more controlled release and distribution of the active moieties.

Proposed Hydrolysis and Action Pathway

Caption: The proposed prodrug mechanism of guaiacol benzoate.

Quantitative Data

Specific quantitative data for guaiacol benzoate is limited in publicly available literature. However, data for its parent compound, guaiacol, can provide insights into its potential activity.

| Compound | Biological Activity | Assay | Results | Reference |

| Guaiacol | Antifungal | Mycelial Growth Inhibition of F. graminearum | EC50 = 1.838 mM | [4] |

| Guaiacol | Antioxidant | Inhibition of Cyclooxygenase in Human Platelets | Active | [7] |

| Guaiacol | Antioxidant | ROS Scavenging in Human Polymorphonuclear Leucocytes | Active | [7] |

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol can be adapted to evaluate the antimicrobial activity of guaiacol benzoate.

Materials:

-

Guaiacol benzoate

-

Bacterial or fungal strains of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of guaiacol benzoate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the guaiacol benzoate stock solution in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microbial strain standardized to a specific concentration (e.g., 5 x 105 CFU/mL for bacteria).

-

Add the inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of guaiacol benzoate that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Experimental Workflow for MIC Determination

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 4. The Antioxidant Guaiacol Exerts Fungicidal Activity Against Fungal Growth and Deoxynivalenol Production in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guaiacol (CAS 90-05-1) - Premium Chemical for Industrial Use [vinatiorganics.com]

- 6. What is the mechanism of Guaiacol? [synapse.patsnap.com]

- 7. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyphenyl benzoate as a flavoring agent in food science

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenyl benzoate (B1203000), also known as guaiacol (B22219) benzoate, is an aromatic ester with a flavor profile characterized by balsamic, sweet, and phenolic notes. While not as commonly cited as its precursor guaiacol, 2-Methoxyphenyl benzoate holds potential as a flavoring agent in various food and beverage applications. Its unique combination of sweet and balsamic characteristics can contribute complexity and depth to flavor profiles. This document provides an overview of its properties, potential applications, and detailed protocols for its evaluation in a food science context.

It is important to note that while the components of this compound, guaiacol (2-methoxyphenol) and benzoic acid, have established regulatory status as food additives (Guaiacol is FEMA GRAS #2532), this compound itself does not currently have a FEMA (Flavor and Extract Manufacturers Association) number.[1][2] Therefore, its use in food products would require a separate safety assessment and regulatory approval.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application and analysis.

| Property | Value | Reference |

| CAS Number | 531-37-3 | [3] |

| Molecular Formula | C₁₄H₁₂O₃ | [3] |

| Molecular Weight | 228.24 g/mol | [3] |

| Odor Profile | Balsamic (71.79%), Sweet (58.35%), Phenolic | [3] |

| Solubility | Soluble in ethanol (B145695) (59.3 g/L at 25°C) | [3] |

Sensory Profile and Thresholds (Proxy Data)

Table of Sensory Thresholds for Guaiacol (Proxy for this compound)

| Matrix | Threshold Type | Concentration (ppb) | Reference |

| Water | Taste Detection | 0.17 | [4] |

| Water | Aroma Detection | 0.48 | [4] |

| Apple Juice | Taste Detection | 0.24 | [4] |

| Apple Juice | Aroma Detection | 0.91 | [4] |

| Red Wine | Odor Threshold | 23 | [5] |

| Red Wine | Taste Threshold | 27 | [5] |

| Orange Juice | Orthonasal Detection | 0.70 | [6] |

| Orange Juice | Retronasal Detection | 0.53 | [6] |

Note: These values are for guaiacol and should be used as an estimation for this compound. The larger molecular structure of the ester may result in a higher flavor threshold.

Potential Food Applications and Usage Levels (Proxy Data)

Based on the flavor profile of this compound and the known applications of guaiacol, potential food categories for its use can be inferred. The balsamic and sweet notes could complement a variety of products. The following table provides suggested starting usage levels for guaiacol, which can be used as a guideline for initial trials with this compound.

Table of Suggested Usage Levels for Guaiacol (Proxy for this compound)

| Food Category | Suggested Starting Level (ppm) |

| Bacon Flavors | 2000 |

| Beef Flavors | 20 |

| Ham Flavors | 300 |

| Smoke Flavors | 3000 |

| Soy Sauce Flavors | 15 |

| Tomato Flavors (fresh) | 50 |

| Molasses Flavors | 50 |

| Brown Sugar Flavors | 10 |

| Black Tea Flavors | 10 |

| Rooibos Tea Flavors | 200 |

| Vanilla Flavors | 40-80 |

| Whisky Flavors | 5+ |

| Red Wine Flavors | 20 |

Source: Adapted from Perfumer & Flavorist, 2024.[7] These levels are for guaiacol and should be optimized for this compound through sensory evaluation.

Experimental Protocols

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for characterizing the flavor profile of this compound using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of this compound in a neutral medium.

Materials:

-

This compound

-

Food-grade ethanol (for stock solution)

-

Deionized, odor-free water

-

Sugar (sucrose)

-

Citric acid

-

Glass beakers and graduated cylinders

-

ISO standard wine tasting glasses with lids

-

Sensory evaluation software or ballots

Procedure:

-

Panelist Training:

-

Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

-

Conduct training sessions to familiarize panelists with balsamic, sweet, phenolic, and other relevant flavor attributes using reference standards.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a neutral evaluation base of 5% sucrose (B13894) and 0.1% citric acid in deionized water.

-

Spike the evaluation base with the this compound stock solution to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm). The concentrations should be determined in preliminary tests to be clearly perceivable but not overwhelming.

-

-

Evaluation:

-

Present the samples to the panelists in a randomized and blind manner.

-

Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal) of each sample.

-

Panelists will rate the intensity of pre-defined flavor attributes (e.g., balsamic, sweet, phenolic, smoky, medicinal, woody) on a 15-cm line scale anchored from "none" to "very intense."

-

-

Data Analysis:

-

Convert the line scale ratings to numerical values.

-

Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute.

-

Generate a spider web plot to visualize the flavor profile of this compound at different concentrations.

-

Protocol 2: Stability Testing in a Beverage Matrix

This protocol describes a method to assess the stability of this compound in a model beverage system under accelerated storage conditions.

Objective: To determine the degradation kinetics of this compound in a beverage matrix over time.

Materials:

-

This compound

-

Model beverage base (e.g., 10% sucrose, 0.2% citric acid in water, pH 3.5)

-

Amber glass bottles with screw caps

-

Incubators or environmental chambers set at different temperatures (e.g., 25°C, 35°C, 45°C)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

-

Internal standard (e.g., deuterated this compound or a structurally similar stable ester)

Procedure:

-

Sample Preparation:

-

Prepare a batch of the model beverage and spike it with a known concentration of this compound (e.g., 5 ppm) and the internal standard.

-

Dispense the spiked beverage into amber glass bottles, leaving minimal headspace.

-

-

Storage:

-

Store the bottles at the different selected temperatures.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove three bottles from each temperature condition for analysis.

-

-

Analytical Quantification (GC-MS):

-

Equilibrate the sample to a set temperature (e.g., 40°C).

-

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.

-

Desorb the fiber in the GC injection port.

-

Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the analytes.

-

Operate the MS in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of this compound and the internal standard to ensure sensitivity and selectivity.

-

-

Data Analysis:

-

Calculate the concentration of this compound at each time point relative to the internal standard.

-

Plot the concentration versus time for each temperature.

-

Determine the degradation rate constant (k) for each temperature using a first-order reaction model.

-

Use the Arrhenius equation to calculate the activation energy (Ea) and predict the shelf-life at ambient temperature.

-

Signaling Pathways of Taste and Aroma Perception

The perception of flavor is a complex interplay between the gustatory (taste) and olfactory (smell) systems. While specific receptor interactions for this compound are not yet elucidated, the general pathways for its component parts can be described. The "balsamic" and "phenolic" notes are primarily detected by olfactory receptors in the nasal cavity, while the "sweet" taste would be perceived by taste receptors on the tongue.

Conclusion

This compound presents an interesting flavor profile for potential use in the food industry. Its balsamic, sweet, and phenolic characteristics suggest applications in a range of products, from beverages to confectionery and savory items. However, the lack of specific quantitative sensory data and a dedicated regulatory approval (e.g., a FEMA GRAS designation) are significant hurdles for its immediate commercial use. The protocols provided in this document offer a framework for researchers and flavor scientists to systematically evaluate the sensory properties, stability, and potential applications of this compound. Further research is warranted to establish its flavor threshold, detailed flavor profile, and to conduct the necessary safety assessments for regulatory submission.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-Methoxyphenyl Benzoate

Abstract

This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxyphenyl benzoate (B1203000). This method is suitable for the determination of purity and quantification of 2-Methoxyphenyl benzoate in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with UV detection, providing excellent separation and resolution. This document provides a detailed experimental protocol, system suitability parameters, and illustrative method validation data.

Introduction

This compound, also known as guaiacol (B22219) benzoate, is a chemical compound with various potential applications.[1][2][3][4] Consistent and reliable analytical methods are crucial for ensuring the quality and purity of such compounds in research and drug development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note presents a robust HPLC method developed and validated for the analysis of this compound.

Experimental Protocol

Instrumentation and Apparatus

-

HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-